2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid
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Overview
Description
N-BOC-(2-Fluorophenyl)glycine, also known as (tert-butoxycarbonyl)aminoacetic acid, is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 2-fluorophenylglycine. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-(2-Fluorophenyl)glycine typically involves the protection of the amino group of 2-fluorophenylglycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water, under mild conditions .
Industrial Production Methods
Industrial production of N-BOC-(2-Fluorophenyl)glycine follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-BOC-(2-Fluorophenyl)glycine undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group is protected by the BOC group, allowing for selective coupling at other sites.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Carbodiimides such as EDC or DCC in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: 2-Fluorophenylglycine.
Substitution: Various substituted phenylglycines depending on the nucleophile used.
Coupling: Peptides and other complex molecules with the amino group selectively protected.
Scientific Research Applications
N-BOC-(2-Fluorophenyl)glycine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-BOC-(2-Fluorophenyl)glycine primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality, allowing for selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-BOC-Phenylglycine: Similar structure but lacks the fluorine atom on the phenyl ring.
N-BOC-(4-Fluorophenyl)glycine: Similar structure with the fluorine atom at the para position.
N-BOC-(3-Fluorophenyl)glycine: Similar structure with the fluorine atom at the meta position.
Uniqueness
N-BOC-(2-Fluorophenyl)glycine is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C13H16FNO4 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
JGNSTBLUXLKAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1F |
Origin of Product |
United States |
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